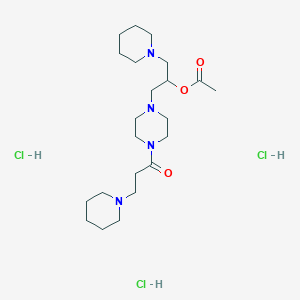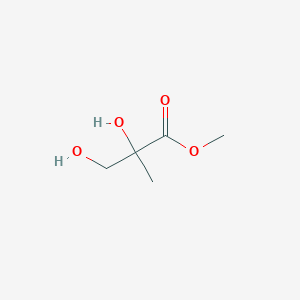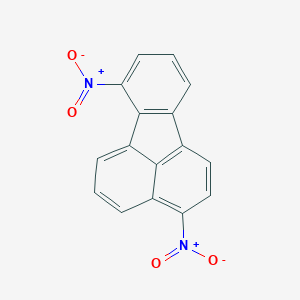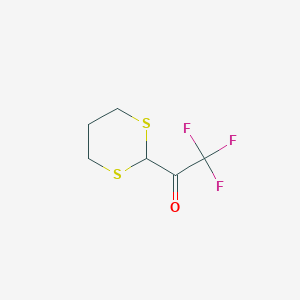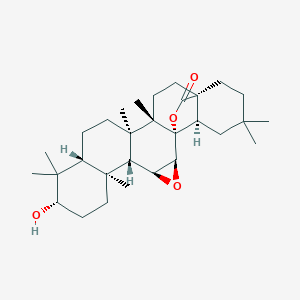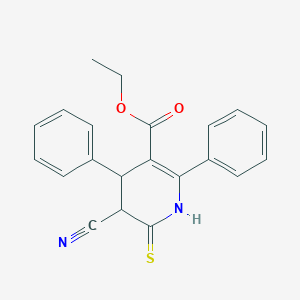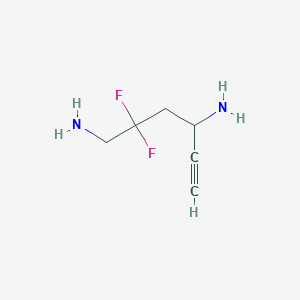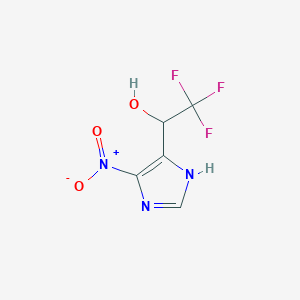
2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol
概要
説明
2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol is a fluorinated organic compound that features both a trifluoromethyl group and a nitro-substituted imidazole ring. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group, known for its electron-withdrawing effects, and the nitro group, which can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol typically involves the construction of the imidazole ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 4-nitroimidazole with trifluoroacetaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic addition to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)acetone or corresponding carboxylic acids.
Reduction: Formation of 2,2,2-trifluoro-1-(4-amino-1H-imidazol-5-yl)ethanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol involves its interaction with biological molecules. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions within the cell. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoromethyl group but lacking the imidazole ring.
4-Nitroimidazole: Contains the nitro-substituted imidazole ring but lacks the trifluoromethyl group.
2,2,2-Trifluoro-1-(4-amino-1H-imidazol-5-yl)ethanol: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol is unique due to the combination of the trifluoromethyl group and the nitro-substituted imidazole ring. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2,2,2-trifluoro-1-(5-nitro-1H-imidazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O3/c6-5(7,8)3(12)2-4(11(13)14)10-1-9-2/h1,3,12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDMQWTVHCADKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543298 | |
| Record name | 2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105480-32-8 | |
| Record name | 2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
